molecular formula C13H23BO2 B6218690 2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2375381-79-4

2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6218690
CAS No.: 2375381-79-4
M. Wt: 222.1
InChI Key:
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Description

2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in the field of organic chemistry, particularly for its role in Suzuki–Miyaura coupling reactions. This compound features a cyclopropylcyclobutyl group attached to a dioxaborolane ring, making it a versatile reagent for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes with catecholborane (HBcat) under solvent-free conditions and elevated temperatures . This method ensures the formation of the boronic ester with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. This approach not only increases yield but also ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The boron atom can be substituted with other functional groups through transmetalation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions include various boronic acids, borates, and borohydrides, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
  • Cyclopropylboronic acid

Uniqueness

Compared to similar compounds, 2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique structural features that enhance its reactivity and stability in various chemical reactions. Its cyclopropylcyclobutyl group provides steric hindrance, which can influence the selectivity and outcome of reactions.

Properties

CAS No.

2375381-79-4

Molecular Formula

C13H23BO2

Molecular Weight

222.1

Purity

95

Origin of Product

United States

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